2-Cyclobutylpyrrolidine
Overview
Description
Molecular Structure Analysis
2-Cyclobutylpyrrolidine has a molecular formula of C8H15N . Its average mass is 125.211 Da and its monoisotopic mass is 125.120445 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 190.6±8.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . Its enthalpy of vaporization is 42.7±3.0 kJ/mol and its flash point is 62.3±16.5 °C . It has one hydrogen bond acceptor, one hydrogen bond donor, and one freely rotating bond .Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of pyrrolidine, including structures similar to 2-Cyclobutylpyrrolidine, have been explored for their biological activities. For instance, cyanopyrrolidines, a related class, have shown promise as inhibitors of dipeptidyl peptidase IV (DPP-IV), marking them as potential therapeutic agents for type 2 diabetes. The research culminated in the discoveries of vildagliptin and saxagliptin, highlighting the importance of this scaffold in drug discovery (Peters, 2007).
Organic Synthesis
In organic synthesis, compounds with a pyrrolidine backbone are utilized as catalysts or intermediates in various chemical reactions. For example, densely substituted L-Proline esters, including aminopyrrolidine derivatives, have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes, showcasing the versatility of pyrrolidine derivatives in catalyzing chemoselective transformations (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Material Science
In material science, the focus is on the development of novel delivery systems for therapeutic agents. For instance, cyclosporine A, a hydrophobic cyclic peptide, has been incorporated into nanofibers using polyvinylpyrrolidone to enhance its oral bioavailability, demonstrating the application of pyrrolidine derivatives in creating advanced drug delivery platforms (Dubey, Barker, & Craig, 2020).
Photocatalysis
Research has also extended into the realm of photocatalysis, where pyrrolidine derivatives participate in light-mediated cycloadditions. This includes the efficient visible light photocatalysis of [2+2] enone cycloadditions, where pyrrolidine derivatives contribute to the high efficiency and selectivity of the process (Ischay, Anzovino, Du, & Yoon, 2008).
Future Directions
Properties
IUPAC Name |
2-cyclobutylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-7(4-1)8-5-2-6-9-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYAIHRKONEJEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318881 | |
Record name | 2-Cyclobutylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524674-23-5 | |
Record name | 2-Cyclobutylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524674-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclobutylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclobutylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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